molecular formula C₃₉H₇₁ClO₄ B134323 [3-chloro-2-[(Z)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate CAS No. 69161-73-5

[3-chloro-2-[(Z)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate

Cat. No. B134323
CAS RN: 69161-73-5
M. Wt: 639.4 g/mol
InChI Key: BLQSPZHGZHJLGB-NADBREJJSA-N
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Description

The compound appears to be a complex organic molecule with multiple functional groups. The presence of “chloro”, “oxy”, and “enoate” suggests the presence of a chlorine atom, oxygen atoms, and a carboxylate group respectively. The “(Z)” and “(E)” denote the stereochemistry of the compound, referring to the spatial arrangement of the atoms.



Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact process would depend on the starting materials and the specific reactions used. It might involve reactions such as esterification, alkylation, and perhaps a Wittig reaction to introduce the double bond.



Molecular Structure Analysis

The molecular structure of the compound can be determined using techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide information about the arrangement of atoms in the molecule and the stereochemistry at each chiral center.



Chemical Reactions Analysis

The reactivity of the compound would depend on its functional groups. For example, the carboxylate group might undergo reactions with acids or bases, and the carbon-carbon double bond might participate in addition reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, could be determined using various laboratory techniques. Its chemical properties would be influenced by its functional groups and stereochemistry.


Scientific Research Applications

Phase Equilibria and Solubility Studies

The phase equilibria of glycerol tristearate and glycerol trioleate, which are similar in structure to [3-chloro-2-[(Z)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate, have been studied in carbon dioxide and sulfur hexafluoride. These studies help understand the solubility and behavior of such compounds under different pressures and temperatures, which is crucial for applications in various industrial processes and formulations (Perko, Knez, & Škerget, 2012).

Synthesis and Chemical Transformations

Research on the synthesis of furanoid esters from unsaturated fatty esters, including compounds similar to [3-chloro-2-[(Z)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate, has been reported. This type of research provides insights into the methods of synthesizing complex molecules from naturally occurring unsaturated fatty esters, which can have applications in chemical synthesis and pharmaceuticals (Jie & Lam, 1977).

Epoxidation Reactions

Studies have been conducted on the epoxidation of unsaturated fatty esters, a process relevant to compounds like [3-chloro-2-[(Z)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate. These studies focus on the chemical reactions involved in introducing epoxy groups into unsaturated compounds, which is significant in the field of organic synthesis and material science (Lie Ken Jie & Pasha, 1998).

Selective Oxidation Studies

Research on the selective oxidation of molecules similar to [3-chloro-2-[(Z)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate has been reported. This research provides valuable insights into how specific functional groups in a molecule can be selectively oxidized, which is crucial in developing targeted chemical reactions for pharmaceuticals and fine chemicals (Singh & Mahajan, 2006).

Oxidation of Monethenoid Fatty Acids and Esters

Studies on the oxidation of monethenoid fatty acids and esters, which are structurally related to [3-chloro-2-[(Z)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate, have been conducted. These studies are important in understanding the chemical behavior of such compounds when exposed to oxidative conditions, which has implications in food science, cosmetics, and pharmaceuticals (Gold & Skellon, 1959).

Safety And Hazards

The safety and hazards associated with the compound would depend on its reactivity and biological activity. It would be important to handle the compound safely and to dispose of it properly.


Future Directions

Future research on this compound might involve studying its synthesis, reactivity, and potential applications. This could include developing more efficient synthesis methods, investigating its reactivity with other compounds, and testing its biological activity.


Please note that this is a general analysis based on the name of the compound. The actual properties and behavior of the compound could vary. For a more accurate analysis, more information or experimental data would be needed.


properties

IUPAC Name

[3-chloro-2-[(Z)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H71ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37H,3-16,21-36H2,1-2H3/b19-17+,20-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLQSPZHGZHJLGB-NADBREJJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H71ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

639.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-chloro-2-[(Z)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate

CAS RN

69161-73-5
Record name 9-Octadecenoic acid, (Z)-, 1-(chloromethyl)-1,2-ethanediyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069161735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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